molecular formula C13H21NO4 B2846189 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid CAS No. 1488990-06-2

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid

Cat. No.: B2846189
CAS No.: 1488990-06-2
M. Wt: 255.314
InChI Key: RRRWAYWNXBSUFV-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)-2-azabicyclo[222]octane-3-carboxylic acid is a complex organic compound that features a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group

Synthetic Routes and Reaction Conditions:

  • Protection of Amines: The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.

  • Industrial Production Methods: The compound can be synthesized on an industrial scale using similar methods, with careful control of reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions can be used to replace certain atoms or groups within the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different derivatives depending on the substituents involved.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It can be used in the study of biological systems, particularly in the context of enzyme inhibition and protein modification. Medicine: Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • Bicyclo[2.2.2]octane derivatives: Other derivatives of bicyclo[2.2.2]octane with different functional groups.

  • tert-Butyloxycarbonyl-protected amines: Other amines protected with the Boc group.

Uniqueness: The specific structure and functional groups of 2-(tert-Butoxycarbonyl)-2-azabicyclo[222]octane-3-carboxylic acid make it unique compared to other similar compounds

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-6-4-8(5-7-9)10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRWAYWNXBSUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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